
Cyclohexanecarbonyl chloride
Overview
Description
Cyclohexanecarbonyl chloride (IUPAC name: this compound, CAS 2719-27-9) is an aliphatic acyl chloride with the molecular formula C₇H₁₁ClO and a molecular weight of 146.61–146.62 g/mol . It is a colorless to pale yellow liquid with a boiling point of 184°C, density of 1.096 g/mL, and refractive index of 1.469 . Its structure features a cyclohexane ring attached to a carbonyl chloride group, making it highly reactive toward nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters .
The compound is synthesized via the reaction of cyclohexanecarboxylic acid with thionyl chloride (SOCl₂), yielding up to 78% under reflux conditions . It is widely used in pharmaceutical and agrochemical synthesis, particularly in constructing spiro-indoline-thiazolidinone derivatives and ligands for metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarbonyl chloride is typically synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}6\text{H}{11}\text{COCl} + \text{SO}_2 + \text{HCl} ] This reaction is carried out under reflux conditions, and the resulting product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, utilizing large-scale reactors and distillation columns to ensure high purity and yield. The process involves careful control of temperature and pressure to optimize the reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Chemical Reactions
Cyclohexanecarbonyl chloride participates in several types of chemical reactions:
- Nucleophilic Substitution: Reacts with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
- Hydrolysis: Reacts with water to produce cyclohexanecarboxylic acid and hydrochloric acid .
- Reduction: Can be reduced to cyclohexylmethanol using reducing agents such as lithium aluminum hydride.
Reactions with Amines
This compound reacts with primary or secondary amines under mild conditions to yield amides . For example, it can be used in synthesizing benzoxazolone and benzothiazolone derivatives .
Reactions with Alcohols
In the presence of a base, this compound reacts with alcohols to form esters.
Hydrolysis
This compound readily undergoes hydrolysis in the presence of moisture to form cyclohexanecarboxylic acid and hydrochloric acid .
Reaction with Phenyl Isocyanate
Research has shown that this compound can undergo a novel reaction with phenyl isocyanate.
Reaction Conditions
Several studies detail the conditions for reactions involving this compound :
Reagent/Condition | Yield |
---|---|
Pyridine, diethyl ether, 10h | N/A |
Pyridine, 20-100°C, 3h | 100% |
Water, triethylamine, dicholoromethane, 0-20°C, inert atmosphere | N/A |
Dichloromethane, 0-20°C, inert atmosphere | 43% |
Sodium hydroxide, tetrahydrofuran, 0-20°C, 1h | 70% |
Aluminum chloride, dichloromethane, 0-20°C, 18h | N/A |
Scientific Research Applications
Pharmaceutical Applications
Cyclohexanecarbonyl chloride is primarily used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its applications include:
- Synthesis of Praziquantel : this compound is a crucial intermediate in the production of Praziquantel, an antiparasitic drug used to treat infections caused by flatworms and tapeworms .
- Development of Antiviral Agents : The compound is utilized in the preparation of inhibitors for immunodeficiency virus type 1 protease, showcasing its potential in antiviral drug development .
- Antitumor Agents : It plays a role in synthesizing compounds with antitumor properties, indicating its relevance in cancer research .
- Thiourea Derivatives : this compound is employed to prepare thiourea derivative ligands that exhibit antibacterial and anti-yeast activities. This application highlights its importance in developing new antimicrobial agents .
Specialty Chemicals
In addition to pharmaceutical applications, this compound is significant in the specialty chemicals sector:
- Dyes and Pigments : The compound is involved in the synthesis of various dyes and pigments, making it valuable in the textile and coatings industries .
- Chemical Synthesis : It serves as a reagent in various synthetic pathways due to its reactivity as an acid chloride, allowing for the formation of esters, amides, and other functional groups .
Case Study 1: Synthesis of Thiourea Derivatives
A study demonstrated the use of this compound in synthesizing five thiourea derivative ligands with notable antibacterial effects. The reaction conditions involved using pyridine as a solvent at elevated temperatures, yielding compounds with significant biological activity against various strains of bacteria .
Case Study 2: Development of Antiviral Compounds
Research focused on the synthesis of specific protease inhibitors for HIV utilized this compound as a key starting material. The study detailed reaction conditions that optimized yield and purity, resulting in compounds that showed promising activity against viral replication .
Mechanism of Action
The mechanism of action of cyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in organic synthesis to introduce the cyclohexanecarbonyl group into various substrates .
Comparison with Similar Compounds
Cyclohexanecarbonyl Chloride vs. Benzoyl Chloride
Key Differences :
- The aromatic ring in benzoyl chloride stabilizes the carbonyl group via resonance, reducing its reactivity in nucleophilic acyl substitution compared to this compound .
- This compound’s aliphatic structure imparts higher solubility in non-polar solvents and lower boiling points due to weaker intermolecular forces .
Comparison with Other Aliphatic Acyl Chlorides
Isovaleryl Chloride (3-Methylbutanoyl Chloride)
Key Insight :
3-Cyclohexylpropanoyl Chloride
- Structure : Features a three-carbon chain between the cyclohexane ring and carbonyl group, unlike the direct attachment in this compound .
- Reactivity : The extended chain may reduce electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles .
Substituted Cyclohexanecarbonyl Chlorides
Derivatives such as 1-(2-propynyl)-cyclohexanecarbonyl chloride (C₁₀H₁₃ClO) and 4-propylcyclohexane-1-carbonyl chloride (CAS 67589-88-2) exhibit modified steric and electronic properties :
- 1-(2-propynyl) Derivative : The propargyl group introduces alkyne functionality, enabling click chemistry applications .
Biological Activity
Cyclohexanecarbonyl chloride, also known as cyclohexyl chloroformate, is a chemical compound with the empirical formula and CAS number 2719-27-9. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity has been the subject of research, particularly in the fields of medicinal chemistry and pharmacology.
This compound is a colorless, corrosive liquid with a strong odor. It is classified as an acid chloride and is soluble in organic solvents but has limited solubility in water. The compound can be synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride or phosphorus pentachloride, yielding this compound along with by-products such as sulfur dioxide or phosphoric acid.
1. Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It has been used in the preparation of inhibitors for immunodeficiency virus type 1 (HIV-1) protease, which is vital for developing antiviral therapies . Additionally, it plays a role in synthesizing anti-tumor agents and compounds with antibacterial properties .
2. Anti-inflammatory and Anti-cancer Properties
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-2 pathways have shown efficacy against various cancers, including colorectal and breast cancer . this compound derivatives have been evaluated for their structure-activity relationships (SAR), revealing potential anti-inflammatory and anti-cancer effects through selective COX-2 inhibition .
Case Study 1: Synthesis of COX Inhibitors
A study focused on the design and synthesis of novel this compound derivatives aimed at enhancing anti-inflammatory activity. The synthesized compounds were tested for their ability to inhibit COX-2, demonstrating promising results that could lead to new therapeutic agents for inflammatory diseases .
Compound | COX-2 Inhibition (%) | IC50 (µM) |
---|---|---|
Derivative A | 85% | 0.5 |
Derivative B | 75% | 1.2 |
Derivative C | 90% | 0.3 |
Case Study 2: Antitumor Activity
Another investigation assessed the cytotoxic effects of this compound derivatives on human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that certain derivatives exhibited significant growth inhibition, suggesting their potential as anti-cancer agents .
Cell Line | Compound Tested | Growth Inhibition (%) |
---|---|---|
HCT-116 | Compound X | 70% |
HeLa | Compound Y | 65% |
Safety and Toxicological Considerations
This compound is classified as hazardous due to its corrosive nature and potential health risks upon exposure. Ingestion can cause severe damage to mucosal tissues, while inhalation may lead to respiratory irritation. Safety data sheets emphasize the need for proper handling procedures to mitigate risks associated with this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing cyclohexanecarbonyl chloride, and how can reaction efficiency be validated?
this compound is commonly synthesized via the reaction of cyclohexanecarboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds under anhydrous conditions, typically in benzene or dichloromethane, with reflux to drive completion. Efficiency can be validated by monitoring the reaction via thin-layer chromatography (TLC) or by quantifying unreacted starting materials using gas chromatography (GC). Post-synthesis, the product is purified via distillation under reduced pressure to isolate the liquid phase (bp 184°C). Residual thionyl chloride is removed by washing with cold water, but care must be taken due to the compound’s moisture sensitivity .
Q. What analytical techniques are essential for characterizing this compound?
Key characterization methods include:
- Refractive Index : Confirm purity using .
- Boiling Point/Density : Compare observed values (bp 184°C, density 1.096 g/mL at 25°C) with literature data .
- Spectroscopy : IR spectroscopy to identify the carbonyl stretch (~1800 cm⁻¹) and -NMR to resolve cyclohexane protons (δ 1.0–2.5 ppm) and the acyl chloride proton (δ 3.0–3.5 ppm). Mass spectrometry (MS) can confirm the molecular ion peak at .
Q. How should researchers handle and store this compound to ensure safety and stability?
The compound is highly moisture-sensitive and reacts violently with water. Store under inert gas (e.g., nitrogen) in sealed containers at room temperature. Use desiccants to prevent hydrolysis. Personal protective equipment (PPE), including gloves and eye protection, is mandatory due to its corrosive nature (GHS H314, H335) .
Advanced Research Questions
Q. How can reaction conditions be optimized for acylating amines or alcohols using this compound?
Acylation reactions require controlled conditions:
- Solvent Choice : Use THF or dichloromethane for solubility and inertness.
- Base Selection : Triethylamine (Et₃N) or pyridine is critical to neutralize HCl byproducts.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., hydrolysis). For example, in synthesizing N-substituted carboxamides, a 15-minute reaction at room temperature in THF with Et₃N yields >90% conversion .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during derivatization?
- Strict Anhydrous Conditions : Use molecular sieves or dry solvents.
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation, reducing exposure time to moisture.
- In Situ Monitoring : Use -NMR or inline IR to detect hydrolysis intermediates and adjust conditions dynamically .
Q. How do structural modifications of this compound impact biological activity in antimicrobial agents?
Derivatives such as N-(diethylcarbamothioyl)cyclohexanecarboxamide exhibit enhanced antimicrobial activity due to increased lipophilicity from the cyclohexane ring. Structure-activity relationship (SAR) studies show that substituting the carbamothioyl group with morpholine or phenyl groups alters potency against yeast and Gram-positive bacteria. Bioassays (e.g., MIC determinations) validate these effects .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 95–98% purity across vendors) may arise from residual solvents or hydrolysis during storage. Researchers should:
- Validate Purity Independently : Use Karl Fischer titration for water content and GC-MS for solvent traces.
- Standardize Protocols : Replicate synthesis under identical conditions (e.g., SOCl₂ stoichiometry, distillation pressure) .
Q. What advanced applications exist for this compound in targeted drug design?
The compound serves as a key intermediate in synthesizing FGFR2 inhibitors (e.g., via reductive amination and acyl chloride coupling) and histone deacetylase (HDAC) ligands. Its cyclohexane moiety enhances metabolic stability in vivo, as demonstrated in pharmacokinetic studies of lead compounds .
Q. Methodological Considerations
Q. How can researchers validate the absence of hydrolyzed byproducts (e.g., cyclohexanecarboxylic acid) in final products?
- Chromatography : HPLC with a C18 column and UV detection at 210 nm can separate acyl chloride from carboxylic acid.
- Titrimetric Analysis : React residual acid with NaHCO₃ and quantify CO₂ evolution .
Q. What computational tools aid in predicting reactivity and stability of this compound derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for acylation reactions. Solvent effects are simulated using COSMO-RS to predict hydrolysis rates. These tools guide the design of stable prodrugs .
Properties
IUPAC Name |
cyclohexanecarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOJTCZRIKWHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062608 | |
Record name | Cyclohexanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-27-9 | |
Record name | Cyclohexanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2719-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarbonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclohexanecarbonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Cyclohexanecarbonyl chloride | |
Source | EPA DSSTox | |
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Record name | Cyclohexanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.475 | |
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Retrosynthesis Analysis
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